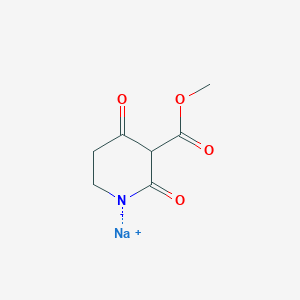
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with methoxycarbonyl and dioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of sodium methoxide as a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methanol: A simple methoxy compound.
Dimethyl ether: Another basic methoxy compound.
Anisole: Contains a methoxy group attached to a benzene ring.
Vanillin: A naturally occurring compound with a methoxy group.
Uniqueness
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
生物活性
Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate features a piperidine ring with two keto groups and a carboxylate moiety. Its structural formula can be represented as follows:
The presence of the dioxo and carboxylate groups contributes to its reactivity and interaction with biological targets.
Research indicates that sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate exhibits several mechanisms of action:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress in various biological systems .
- Anticancer Properties : In vivo studies have demonstrated that sodium salts of similar compounds can induce apoptosis in cancer cells, particularly through the activation of caspase pathways . This suggests that sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate may share similar anticancer mechanisms.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess significant antibacterial and antifungal properties, inhibiting the growth of various pathogens .
Antioxidant Activity
A study assessing the antioxidant capacity of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate utilized various assays such as DPPH and ABTS. The results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in preventing oxidative damage in cells.
Anticancer Studies
In vivo evaluations have been conducted using models like Ehrlich ascites carcinoma (EAC) cells. The sodium salt form demonstrated:
- Reduction in Tumor Volume : Significant decrease in EAC cell count and volume was observed post-treatment.
- Apoptotic Induction : Increased expression levels of apoptotic markers such as caspase-3 were noted, indicating effective induction of programmed cell death.
Histopathological examinations confirmed that treatment improved liver and kidney tissue integrity without adverse effects .
Antimicrobial Activity
A series of derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the table below:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 8a | Staphylococcus aureus | 15 |
| 8b | Escherichia coli | 12 |
| 8c | Pseudomonas aeruginosa | 10 |
The synthesized compounds exhibited promising antibacterial activity comparable to standard antibiotics like tetracycline .
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer efficacy of sodium methyl 2,4-dioxopiperidin-1-ide-3-carboxylate derivatives against EAC cells. Results indicated that treatment led to significant tumor regression and enhanced survival rates in treated mice compared to control groups .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound's derivatives. The study involved testing against common pathogens and demonstrated effective inhibition, particularly against Staphylococcus aureus and E. coli, highlighting its potential as a therapeutic agent in infectious diseases .
特性
CAS番号 |
139122-78-4 |
|---|---|
分子式 |
C7H9NNaO4 |
分子量 |
194.14 g/mol |
IUPAC名 |
sodium;methyl 2,4-dioxopiperidin-1-ide-3-carboxylate |
InChI |
InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10); |
InChIキー |
QUDSEKWSAJLLOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(=O)CC[N-]C1=O.[Na+] |
正規SMILES |
COC(=O)C1C(=O)CCNC1=O.[Na] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















